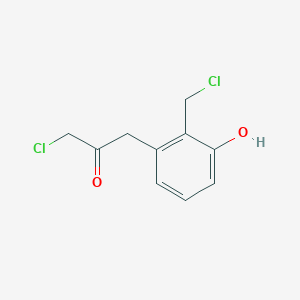
Ethyl 3-hydroxyundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from the reaction between 3-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyundecanoate can be synthesized through the esterification of 3-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anion exchange resins as catalysts can also be employed to simplify the separation process and allow for the recycling and regeneration of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxoundecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyundecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.
Major Products Formed
Oxidation: Ethyl 3-oxoundecanoate
Reduction: Ethyl 3-hydroxyundecanol
Substitution: Various esters depending on the acid used
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving fatty acid derivatives.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxyundecanoate involves its hydrolysis to release 3-hydroxyundecanoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, making it a versatile compound for various applications. The molecular targets and pathways involved depend on the specific application, such as enzymatic hydrolysis in biological systems.
Comparación Con Compuestos Similares
Ethyl 3-hydroxyundecanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxydecanoate: Hydroxyl group positioned differently on the carbon chain.
Ethyl laurate: Similar ester structure but without the hydroxyl group.
The uniqueness of this compound lies in its specific hydroxyl group position, which influences its reactivity and applications.
Propiedades
Fórmula molecular |
C13H26O3 |
|---|---|
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
ethyl 3-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3 |
Clave InChI |
YFMDYRSJKCQYQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
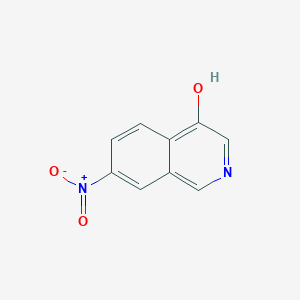

![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
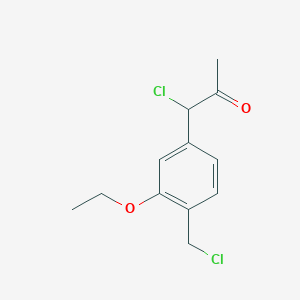

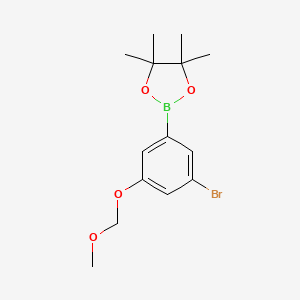
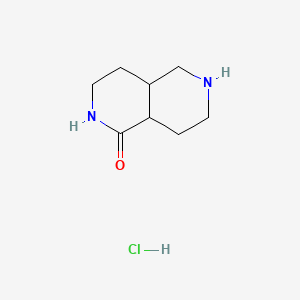
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)


